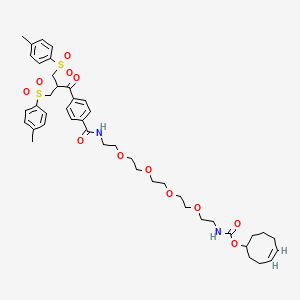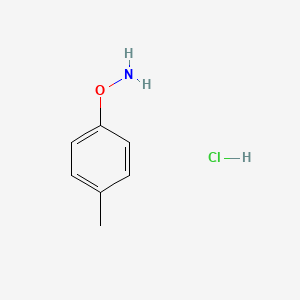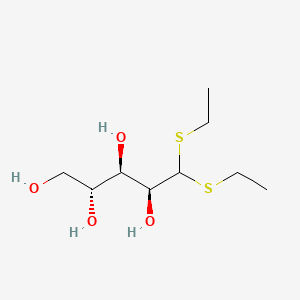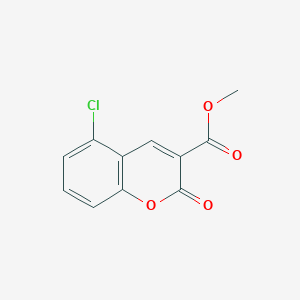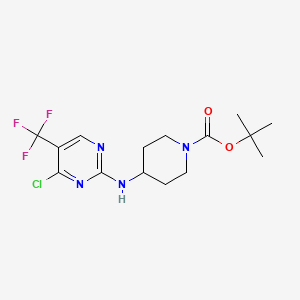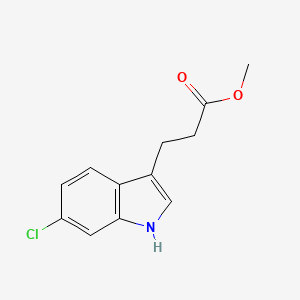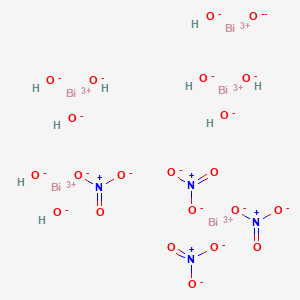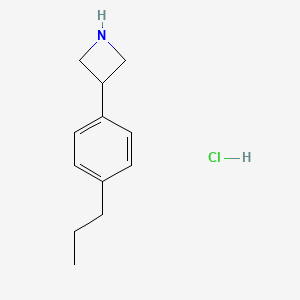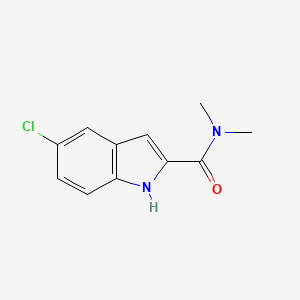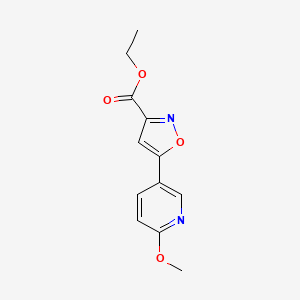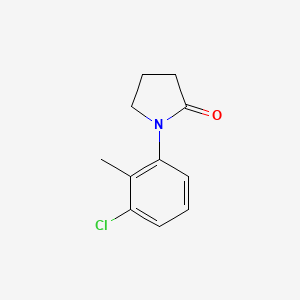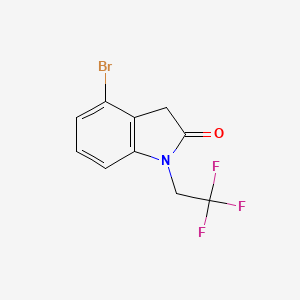
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one is a chemical compound with the molecular formula C10H7BrF3NO and a molecular weight of 294.07 g/mol It is a derivative of indolin-2-one, featuring a bromine atom at the 4-position and a trifluoroethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one typically involves the bromination of indolin-2-one followed by the introduction of the trifluoroethyl group. One common method involves the reaction of indolin-2-one with bromine in the presence of a suitable solvent to yield 4-bromoindolin-2-one. This intermediate is then reacted with 2,2,2-trifluoroethyl iodide under basic conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indolin-2-one core can be oxidized or reduced under appropriate conditions.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the oxidation state of the indolin-2-one core .
Aplicaciones Científicas De Investigación
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoindolin-2-one: Lacks the trifluoroethyl group, which may affect its biological activity and chemical reactivity.
1-(2,2,2-Trifluoroethyl)indolin-2-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Indolin-2-one: The parent compound, which lacks both the bromine and trifluoroethyl groups, serving as a versatile scaffold for various derivatives.
Uniqueness
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one is unique due to the presence of both the bromine atom and the trifluoroethyl group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C10H7BrF3NO |
|---|---|
Peso molecular |
294.07 g/mol |
Nombre IUPAC |
4-bromo-1-(2,2,2-trifluoroethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-9(16)15(8)5-10(12,13)14/h1-3H,4-5H2 |
Clave InChI |
ZQPAOBUPHLVUPD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2Br)N(C1=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


